molecular formula C24H27N5OS B2881258 N-(2-cyano-3-methylbutan-2-yl)-2-[[4-(3,4-dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide CAS No. 762249-50-3

N-(2-cyano-3-methylbutan-2-yl)-2-[[4-(3,4-dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

Cat. No.: B2881258
CAS No.: 762249-50-3
M. Wt: 433.57
InChI Key: BKAJOSIHZIRTOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-cyano-3-methylbutan-2-yl)-2-[[4-(3,4-dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide is a 1,2,4-triazole derivative characterized by a triazole core substituted at position 4 with a 3,4-dimethylphenyl group and at position 5 with a phenyl group. The sulfur atom at position 3 connects to an acetamide moiety, which is further substituted with a 2-cyano-3-methylbutan-2-yl group.

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[[4-(3,4-dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5OS/c1-16(2)24(5,15-25)26-21(30)14-31-23-28-27-22(19-9-7-6-8-10-19)29(23)20-12-11-17(3)18(4)13-20/h6-13,16H,14H2,1-5H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKAJOSIHZIRTOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=C2SCC(=O)NC(C)(C#N)C(C)C)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-cyano-3-methylbutan-2-yl)-2-[[4-(3,4-dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

C20H24N4S\text{C}_{20}\text{H}_{24}\text{N}_4\text{S}

This structure includes a triazole ring and a sulfanyl group, which are significant for its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The triazole moiety is known for its role in inhibiting certain enzymes and disrupting cellular processes. The sulfanyl group may enhance the compound's reactivity and binding affinity to target sites.

Biological Activity Overview

This section summarizes the key findings regarding the biological activity of this compound.

Biological Activity Description References
Antimicrobial Activity Exhibits significant antimicrobial properties against various bacterial and fungal strains. Minimum inhibitory concentrations (MIC) were determined in comparative studies.
Anticancer Potential Shown to induce apoptosis in cancer cell lines through modulation of apoptotic pathways.
Anti-inflammatory Effects Demonstrated inhibition of pro-inflammatory cytokines in vitro, suggesting potential use in inflammatory diseases.
Enzyme Inhibition Acts as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Efficacy Study :
    • A study compared the antimicrobial activity of this compound with conventional antibiotics.
    • Results indicated that the compound exhibited lower MIC values against resistant strains of bacteria compared to standard treatments like ciprofloxacin and ketoconazole .
  • Cancer Cell Line Study :
    • In vitro tests on various cancer cell lines demonstrated that this compound induced apoptosis via the mitochondrial pathway.
    • Flow cytometry analysis revealed increased levels of caspase activation following treatment with the compound .
  • Inflammation Model :
    • An animal model was used to assess the anti-inflammatory effects of the compound.
    • The results showed a significant reduction in edema and pro-inflammatory cytokine levels after administration .

Discussion

The findings suggest that this compound has promising biological activities that warrant further investigation. Its multifaceted effects on microbial resistance and cancer cell apoptosis highlight its potential as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related 1,2,4-triazole derivatives, focusing on substituent variations and their implications for physicochemical properties and bioactivity.

Structural and Functional Group Variations

Compound Name (IUPAC) Triazole Substituents (Position 4/5) Acetamide Substituent Key Features/Bioactivity
Target Compound 4-(3,4-dimethylphenyl); 5-phenyl 2-cyano-3-methylbutan-2-yl High lipophilicity due to branched cyanoalkyl; potential metabolic stability
2-[4-(4-Chlorophenyl)-5-(p-tolylaminomethyl)-4H-triazol-3-ylsulfanyl]acetamide () 4-(4-chlorophenyl); 5-(p-tolylaminomethyl) Unsubstituted acetamide Chlorophenyl enhances electrophilicity; p-tolylaminomethyl may improve binding affinity
N-(2-Fluorophenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-triazol-3-yl]sulfanyl}acetamide () 4-methyl; 5-(4-methylphenyl) 2-fluorophenyl Fluorine increases electronegativity; methyl groups enhance lipophilicity
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-[[4-(3-methylphenyl)-5-pyridin-4-yl-triazol-3-yl]sulfanyl]acetamide () 4-(3-methylphenyl); 5-pyridin-4-yl 2-chloro-5-(trifluoromethyl)phenyl Pyridinyl enhances solubility; trifluoromethyl improves metabolic resistance
2-((4-Amino-5-(furan-2-yl)-4H-triazol-3-yl)sulfanyl)-N-acetamide derivatives () 4-amino; 5-(furan-2-yl) Varied phenyl substituents Furan-2-yl and amino groups correlate with anti-exudative activity (e.g., 75% inhibition at 10 mg/kg vs. diclofenac)

Key Findings and Trends

Anti-Exudative Activity: Derivatives with 5-(furan-2-yl) and 4-amino groups () exhibit significant anti-inflammatory effects, with some outperforming diclofenac sodium in rodent models.

Lipophilicity and Solubility: The target compound’s 2-cyano-3-methylbutan-2-yl group likely increases lipophilicity compared to analogs with smaller acetamide substituents (e.g., ). Conversely, pyridinyl () or amino groups () enhance aqueous solubility .

Electronic Effects : Electron-withdrawing groups (e.g., -Cl in , -CF₃ in ) improve binding to hydrophobic enzyme pockets, while electron-donating groups (e.g., -CH₃ in ) may stabilize π-π interactions .

Q & A

Basic Question: What are the critical steps for synthesizing this compound, and how are reaction conditions optimized?

Answer:
The synthesis typically involves multi-step reactions, including cyclization of triazole precursors, sulfanyl group introduction, and final acetamide coupling. Key steps include:

  • Cyclization: Formation of the 1,2,4-triazole core under reflux conditions using solvents like ethanol or dichloromethane .
  • Sulfanyl-Acetamide Coupling: Thiolation via nucleophilic substitution, often requiring inert atmospheres (e.g., N₂) to prevent oxidation .
  • Purification: Column chromatography (silica gel) or recrystallization to achieve >95% purity .
    Optimization Factors:
  • Temperature: Elevated temperatures (70–100°C) enhance reaction rates but may increase side products .
  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Advanced Question: How can computational methods resolve contradictions in bioactivity data across studies?

Answer:
Discrepancies in bioactivity (e.g., IC₅₀ variations) may arise from differences in assay conditions or target conformations. Mitigation strategies include:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with protein targets (e.g., kinases or enzymes). For example, the triazole moiety may hydrogen-bond with catalytic residues .
  • Dynamic Simulations: MD simulations (AMBER/GROMACS) assess binding stability under physiological conditions .
  • Meta-Analysis: Compare datasets using statistical tools (e.g., R or Python) to identify outliers or confounding variables .

Basic Question: Which analytical techniques are essential for confirming structural integrity and purity?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., cyano group at δ 110–120 ppm) .
  • HPLC: Reverse-phase C18 columns (UV detection at 254 nm) verify purity (>98%) .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 503.2) .

Advanced Question: What strategies enable selective derivatization of the triazole ring without disrupting the sulfanyl-acetamide linkage?

Answer:

  • Protective Groups: Temporarily shield the sulfanyl group with tert-butylthiol during triazole alkylation .
  • Regioselective Reactions: Use directing groups (e.g., nitro or amino) on the triazole to control substitution sites .
  • Catalysis: Pd-mediated cross-coupling (Suzuki or Buchwald-Hartwig) for aryl/heteroaryl additions .

Advanced Question: How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?

Answer:

  • SHELXL Refinement: Single-crystal X-ray diffraction (Cu-Kα radiation) with SHELXL refines bond angles and torsion angles. For example, the dihedral angle between triazole and phenyl rings (≈45°) indicates π-π stacking potential .
  • Electron Density Maps: Identify disordered regions (e.g., flexible cyano groups) using Fourier difference maps .

Basic Question: What functional groups dominate the compound’s reactivity and bioactivity?

Answer:

  • Triazole Ring: Participates in hydrogen bonding and π-stacking with biological targets .
  • Sulfanyl Group: Enhances redox activity and metal coordination (e.g., binding to Zn²⁺ in enzymes) .
  • Cyano Group: Stabilizes the acetamide backbone via electron-withdrawing effects .

Advanced Question: How does pH sensitivity impact stability during biological assays?

Answer:

  • Degradation Pathways: Acidic conditions (pH < 4) hydrolyze the acetamide bond, while alkaline conditions (pH > 9) destabilize the triazole ring .
  • Buffering Solutions: Use phosphate-buffered saline (pH 7.4) for in vitro assays to mimic physiological conditions .

Advanced Question: What structural analogs exhibit improved target selectivity, and how?

Answer:

Analog Modification Impact Ref
VUAA-1Pyridinyl-triazoleEnhanced Orco channel agonism
OLC-12IsopropylphenylIncreased lipophilicity
Compound 3.21 (PubChem)Furan substitutionHigher anti-exudative activity

Basic Question: What are the storage recommendations to prevent degradation?

Answer:

  • Temperature: Store at –20°C in amber vials to prevent light-induced decomposition .
  • Humidity Control: Use desiccants (silica gel) to avoid hydrolysis of the cyano group .

Advanced Question: How to interpret conflicting cytotoxicity data in cancer cell lines?

Answer:

  • Cell Line Variability: Test in multiple lines (e.g., HeLa vs. MCF-7) due to differential expression of target proteins .
  • Dose-Response Curves: Use nonlinear regression (GraphPad Prism) to calculate EC₅₀ and Hill coefficients .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.